molecular formula C7H5F3IN3 B13333808 2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B13333808
M. Wt: 315.03 g/mol
InChI Key: GUHQFTMNALRRFD-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrazole core substituted with iodine (position 4), methyl (position 5), and trifluoromethyl (position 3) groups, linked to an acetonitrile moiety via the pyrazole nitrogen (position 1) (Figure 1).
Molecular Formula: C₇H₆F₃IN₃.
Molecular Weight: ~308.04 g/mol (calculated based on formula).
Key Features:

  • The trifluoromethyl group increases lipophilicity, improving membrane permeability.
  • The acetonitrile group allows for further functionalization via nucleophilic substitution or cycloaddition reactions.

Properties

Molecular Formula

C7H5F3IN3

Molecular Weight

315.03 g/mol

IUPAC Name

2-[4-iodo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile

InChI

InChI=1S/C7H5F3IN3/c1-4-5(11)6(7(8,9)10)13-14(4)3-2-12/h3H2,1H3

InChI Key

GUHQFTMNALRRFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC#N)C(F)(F)F)I

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-5-(trifluoromethyl)pyrazole with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 4-position of the pyrazole ring. The resulting 4-iodo-3-methyl-5-(trifluoromethyl)pyrazole can then be reacted with acetonitrile under appropriate conditions to yield the target compound .

Chemical Reactions Analysis

2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of the iodine, methyl, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Substituent Position and Halogen Variations

The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent positions and halogen types. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Differences
2-(4-Iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile (Target) I (4), Me (5), CF₃ (3), CN (N1) ~308.04 Enzyme inhibition, receptor modulation Reference compound with trifluoromethyl and iodine synergy.
2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile I (4), Me (3), CN (N1) 247.04 Anticancer activity Lacks trifluoromethyl; reduced lipophilicity and metabolic stability.
2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile Br (4), Me (5), CF₃ (3), CN (N1) 268.03 Not reported Bromine substitution decreases electrophilicity compared to iodine.
2-(4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile Cl (4), CF₃ (3), CN (N1) 209.56 Antimicrobial, agrochemical potential Chlorine substitution reduces steric bulk; lower molecular weight.
2-(5-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile iPr (5), CF₃ (3), CN (N1) 221.22 Anti-inflammatory, enzyme inhibition Isopropyl group enhances steric hindrance, potentially altering target selectivity.

Functional Group Modifications

  • Acetic Acid vs. Acetonitrile :
    • 2-(4-Iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid (C₇H₆F₃IN₂O₂) replaces the nitrile group with a carboxylic acid. This increases solubility in polar solvents but reduces reactivity for further derivatization .
    • Nitro Group Analogs : Compounds like 2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile exhibit enhanced reactivity for electrophilic aromatic substitution but may introduce toxicity concerns .

Biological Activity

The compound 2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including antitumor effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H8F3IN3\text{C}_9\text{H}_8\text{F}_3\text{I}\text{N}_3

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown IC50 values ranging from 0.11 to 1.47 µM against various cancer cell lines, suggesting a strong potential for anticancer applications .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of cell proliferation : Studies have demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .
  • Targeting specific pathways : The compound may interact with key signaling pathways involved in cancer progression, although detailed pathway analyses are still ongoing.

Structure-Activity Relationship (SAR)

SAR studies are crucial for understanding how modifications to the pyrazole structure can enhance biological activity. For example:

  • Halogen Substitution : The presence of halogen atoms, such as iodine and trifluoromethyl groups, has been linked to increased potency in antitumor activity. Compounds lacking these substitutions often show diminished efficacy .
CompoundIC50 (µM)Comments
2-(4-Iodo...)0.11 - 1.47High potency against cancer cell lines
Reference Compound0.79 - 5.51Lower activity compared to the target compound

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of various pyrazole derivatives on human cancer cell lines, including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The results indicated that compounds with similar structures to 2-(4-iodo...acetonitrile exhibited significant cytotoxicity at low concentrations, with growth inhibition rates exceeding 80% in a dose-dependent manner .

Case Study 2: In Vivo Studies

In vivo studies are necessary to validate the efficacy observed in vitro. Preliminary animal model studies suggest that pyrazole derivatives can effectively reduce tumor size and improve survival rates when administered at therapeutic doses .

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